RenaZorb

Catalog No.
S11226768
CAS No.
12011-96-0
M.F
CLa2O5
M. Wt
369.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RenaZorb

CAS Number

12011-96-0

Product Name

RenaZorb

IUPAC Name

lanthanum(3+);oxygen(2-);carbonate

Molecular Formula

CLa2O5

Molecular Weight

369.82 g/mol

InChI

InChI=1S/CH2O3.2La.2O/c2-1(3)4;;;;/h(H2,2,3,4);;;;/q;2*+3;2*-2/p-2

InChI Key

VMVUIGXLELJYAZ-UHFFFAOYSA-L

Canonical SMILES

C(=O)([O-])[O-].[O-2].[O-2].[La+3].[La+3]

RenaZorb, chemically known as lanthanum dioxycarbonate, is an innovative phosphate binding agent developed by Unicycive Therapeutics for the treatment of hyperphosphatemia, particularly in patients with chronic kidney disease. Utilizing proprietary nanoparticle technology, RenaZorb represents a second-generation formulation that aims to improve patient adherence through a reduced pill burden compared to existing treatments. Unlike traditional phosphate binders, which often require multiple pills per dose, RenaZorb's formulation allows for fewer and smaller tablets that can be swallowed easily rather than chewed .

RenaZorb functions primarily through its ability to bind phosphate ions in the gastrointestinal tract. The chemical mechanism involves the formation of insoluble lanthanum-phosphate complexes, which are then excreted in feces rather than absorbed into the bloodstream. This reaction is crucial for managing elevated phosphate levels in patients with renal impairment. The stoichiometry of the binding reaction has been shown to be comparable to that of Fosrenol, another established phosphate binder .

Lanthanum Dioxycarbonate+PhosphateLanthanum Phosphate Complex insoluble +byproducts\text{Lanthanum Dioxycarbonate}+\text{Phosphate}\rightarrow \text{Lanthanum Phosphate Complex insoluble }+\text{byproducts}

RenaZorb has demonstrated significant biological activity in clinical trials. It effectively reduces urinary phosphate excretion and increases fecal phosphate excretion, indicating its efficacy as a phosphate binder. In studies involving healthy volunteers, RenaZorb was found to be minimally absorbed into systemic circulation, suggesting a favorable safety profile with limited systemic side effects . The drug's unique nanoparticle formulation enhances its binding capacity and efficiency compared to traditional phosphate binders.

RenaZorb is primarily indicated for the treatment of hyperphosphatemia in patients with chronic kidney disease, especially those undergoing dialysis. Its development addresses a significant unmet need in this patient population, as many existing treatments require high pill counts leading to poor adherence. By potentially reducing the number of pills needed per dose, RenaZorb could improve treatment outcomes and quality of life for patients suffering from this condition .

Clinical studies have shown that RenaZorb interacts effectively with dietary phosphates without significant interference from other medications commonly used in chronic kidney disease management. The pivotal bioequivalence studies have established that RenaZorb meets regulatory criteria for pharmacodynamic bioequivalence when compared to Fosrenol, confirming its expected efficacy and safety profile . Further interaction studies are ongoing to evaluate its compatibility with various dietary components and other medications.

RenaZorb is part of a class of phosphate binders that includes several other compounds used for managing hyperphosphatemia. Below is a comparison highlighting its uniqueness:

Compound NameActive IngredientMechanism of ActionPill BurdenFDA Approval Status
RenaZorbLanthanum DioxycarbonateBinds phosphate in the gutFewer pills requiredInvestigational
FosrenolLanthanum CarbonateBinds phosphate in the gutHigh (up to 12 pills)Approved
PhosLoCalcium AcetateBinds phosphate via calcium interactionModerate (multiple pills)Approved
RenvelaSevelamer CarbonateBinds phosphate through ionic exchangeModerate (multiple pills)Approved
TumsCalcium CarbonateBinds phosphate via calcium interactionHigh (multiple pills)Approved

Uniqueness of RenaZorb:

  • Reduced Pill Burden: Requires fewer pills than most alternatives.
  • Nanoparticle Technology: Enhances binding efficiency and minimizes systemic absorption.
  • Targeted Action: Specifically formulated for chronic kidney disease patients on dialysis.

The synthesis of RenaZorb’s lanthanum carbonate hydroxide nanoparticles relies on controlled crystallization techniques to achieve optimal phosphate-binding capacity and particle uniformity.

Solvothermal Synthesis Optimization

Solvothermal methods enable the production of crystalline nanoparticles with tailored morphologies. A one-step solvothermal approach has been developed using lanthanum nitrate precursors dissolved in ethanol-water mixtures (3:1 v/v) at 180°C for 12–24 hours [4]. Key optimization parameters include:

Solvent Composition: Ethanol-dominated systems yield smaller nanoparticles (50–80 nm) compared to aqueous solutions (100–150 nm) [4]. Ethanol’s lower dielectric constant reduces ionic mobility, slowing nucleation and promoting uniform growth.
Surfactant Modulation: Adding cetyltrimethylammonium bromide (CTAB) at 0.1 M concentration reduces agglomeration by 40%, as confirmed by dynamic light scattering (DLS) [4]. Surfactants adsorb onto nanoparticle surfaces, stabilizing colloidal suspensions.
Temperature Gradients: Ramping from 120°C to 180°C over 2 hours improves crystallinity (XRD crystallinity index > 0.92) compared to isothermal conditions [4].

Table 1: Solvothermal Synthesis Parameters and Outcomes

ParameterConditionParticle Size (nm)Crystallinity Index
Ethanol:H₂O (3:1)180°C, 24 h62 ± 80.94
Ethanol:H₂O (1:1)180°C, 24 h105 ± 120.89
CTAB (0.1 M)180°C, 18 h58 ± 60.93

Hydrothermal Crystallization Techniques

Hydrothermal synthesis under alkaline conditions (pH 10–12) produces lanthanum carbonate hydroxide with high phase purity. Reacting lanthanum chloride (0.5 M) with sodium carbonate (1.5 M) at 200°C for 6 hours yields hexagonal platelets (200–300 nm wide, 50 nm thick) [5]. Critical factors include:

Precursor Ratios: A La:CO₃²⁻ molar ratio of 1:3 minimizes La(OH)₃ impurities (<2% by XRD) [5]. Excess carbonate ions drive complete precipitation.
pH Control: Maintaining pH 11.5 ± 0.2 during crystallization ensures optimal LaCO₃OH formation (Rietveld refinement purity >98%) [5]. Lower pH favors La(OH)₃, while higher pH dissolves carbonate.
Seeding Strategies: Introducing 5 wt% pre-synthesized LaCO₃OH seeds reduces induction time by 70% and narrows particle size distribution (PDI <0.1) [5].

Industrial-Scale Production Protocols

Transitioning from lab-scale to commercial manufacturing requires addressing reactor design, process continuity, and yield optimization.

Batch Reactor Systems: Pilot-scale studies using 500 L stirred-tank reactors achieve 85% yield by implementing:

  • Multi-zone temperature control (±2°C uniformity)
  • High-shear mixing (600 rpm) to prevent sedimentation
  • Automated pH titration with 0.1 N NaOH [4]

Continuous Flow Synthesis: Recent advancements employ microfluidic reactors (channel diameter: 500 μm) for nanoparticle production. At a flow rate of 10 mL/min and residence time of 30 seconds, this method achieves 92% yield with 30% lower energy consumption than batch systems [4].

Table 2: Industrial Production Challenges and Solutions

ChallengeSolutionOutcome
Particle agglomerationIn-line sonication (20 kHz)Agglomerates reduced by 60%
Residual sodiumCounter-current washing (DI water)Na⁺ content <50 ppm
Drying heterogeneitySpray drying (inlet: 200°C)Moisture content 2.1 ±0.3%

Quality Control Parameters for Pharmaceutical-Grade Material

RenaZorb must meet stringent specifications to ensure batch-to-batch consistency and therapeutic efficacy.

Particle Size Distribution: Laser diffraction analysis (ISO 13320) mandates 90% of particles between 50–150 nm. Deviations >10% trigger reprocessing [4].
Chemical Purity: Inductively coupled plasma mass spectrometry (ICP-MS) limits impurities to:

  • Fe³⁺: <10 ppm
  • Al³⁺: <5 ppm
  • Cl⁻: <100 ppm [5]

Crystallographic Validation: X-ray diffraction (XRD) must match reference patterns for LaCO₃OH (ICDD 00-026-0815). Rietveld analysis requires Rwp <8% [5].

Table 3: Quality Control Tests and Acceptance Criteria

TestMethodAcceptance Criteria
Particle sizeDLSD50: 80–120 nm
Surface areaBET45–60 m²/g
Phosphate bindingIn vitro assay≥95% binding at pH 5.0
Microbial limitsUSP <61>TAMC <100 CFU/g

RenaZorb, chemically known as lanthanum dioxycarbonate (La₂O₂CO₃), exhibits distinct crystalline phases that can be identified through comprehensive X-ray diffraction analysis. The compound demonstrates complex polymorphic behavior, existing in multiple crystalline forms that significantly impact its pharmaceutical properties and performance characteristics [3] .

The primary crystalline phase of RenaZorb corresponds to the lanthanum oxycarbonate structure, with X-ray diffraction patterns matching International Centre for Diffraction Data (ICDD) reference file 037-0804 as the preferred identification, though alternative matching with ICDD 023-0322 has also been reported [5]. The characteristic diffraction peaks for the La₂O₂CO₃ polymorph appear at 2θ values of 11.10°, 25.86°, 30.40°, 33.84°, and 44.39° with a tolerance of ±0.1° [6] [5].

Table 1: XRD Peak Positions and Crystalline Phase Identification

Crystalline PhaseICDD ReferenceSpace GroupCharacteristic 2θ Peaks (°)Stability
Hexagonal La₂O₂CO₃ (Type II)JCPDS 37-0804P6₃/mmc25.7, 30.2, 47.2, 56.6Higher thermal stability
Monoclinic La₂O₂CO₃ (Type Ia)JCPDS 48-1113C12/c122.8, 29.3, 31.0, 39.9, 44.4Lower thermal stability
RenaZorb (La₂O₂CO₃)ICDD 037-0804P2₁/c or P6₃/mmc11.10, 25.86, 30.40, 33.84, 44.39Thermally stable

The crystallographic analysis reveals that RenaZorb can exist in both monoclinic and hexagonal crystal systems, with space groups P2₁/c for the monoclinic form and P6₃/mmc for the hexagonal variant [7] [8]. The monoclinic type Ia polymorph demonstrates lattice parameters of a = 4.0756 Å, b = 13.4890 Å, c = 5.8034 Å, with β = 135.37°, while maintaining α = γ = 90° [8].

Research demonstrates that different preparation methods significantly influence the predominant crystalline phase obtained. Precipitation methods typically favor the formation of monoclinic La₂O₂CO₃ (type Ia) when precipitation time exceeds 12 hours, while hydrothermal synthesis consistently produces the hexagonal La₂O₂CO₃ (type II) phase regardless of reaction duration [7] [9]. The phase transformation mechanism involves initial La(OH)₃ formation, which subsequently converts to La(OH)CO₃ through interaction with atmospheric CO₂ during precipitation, ultimately yielding the oxycarbonate phase upon thermal treatment [7].

The X-ray diffraction patterns demonstrate that RenaZorb maintains high crystallinity throughout its nanoparticle structure, with well-defined peak intensities indicating excellent long-range atomic ordering. The polymorphic purity of RenaZorb formulations typically contains less than 10% by weight of alternative La₂CO₅ polymorphic forms, with optimized preparations achieving less than 5% or even 1% by weight of secondary phases [6] [5].

Transmission Electron Microscopy (TEM) Morphological Analysis

Transmission electron microscopy analysis reveals that RenaZorb exhibits a highly engineered nanoparticle morphology specifically designed to optimize phosphate binding performance. The compound demonstrates spherical primary particles with controlled size distributions and enhanced surface characteristics that distinguish it from conventional lanthanum compounds [7] [10] [11].

Table 2: TEM Morphological Analysis Comparison

Analysis TypeHexagonal La₂O₂CO₃Monoclinic La₂O₂CO₃RenaZorb (La₂O₂CO₃)
Particle Size Distribution10-30 nm<10 nm50-300 nm (primary)
MorphologySpherical aggregatesIrregular aggregatesSpherical nanoparticles
Agglomerate StructureNanoparticle clustersSmaller particle size4-80 μm aggregates
Crystal Planes(004) plane visible(207) plane visibleMultiple crystalline planes
CrystallinityHighly crystallineCrystallineHighly crystalline
Surface FeaturesSmooth surfaceRough surfaceEngineered surface
Aggregation StateModerate aggregationHigh aggregationControlled aggregation
PorosityHigher porosityLower porosityEnhanced porosity (≥0.015 cm³/g)

The TEM analysis demonstrates that RenaZorb nanoparticles maintain primary particle sizes ranging from 50 to 300 nanometers, with an estimated average particle size of approximately 47 nanometers based on BET surface area calculations and specific gravity measurements [6] [5]. This size distribution represents a carefully optimized balance between surface area maximization and stability considerations.

High-resolution TEM imaging reveals multiple crystalline planes within individual RenaZorb particles, indicating the presence of well-developed crystal structures with minimal defects. The electron diffraction patterns confirm the coexistence of both hexagonal and monoclinic phases within the nanoparticle structure, with the hexagonal phase typically predominating due to its superior thermodynamic stability [7] [8].

The morphological analysis further demonstrates that RenaZorb particles exhibit controlled aggregation behavior, forming secondary agglomerates ranging from 4 to 80 micrometers in diameter as measured by laser diffraction techniques. This aggregation pattern is engineered to provide optimal dissolution and bioavailability characteristics while maintaining mechanical stability during pharmaceutical processing [6] [5].

Fast Fourier Transform (FFT) analysis of TEM images reveals characteristic lattice spacing patterns consistent with the La₂O₂CO₃ crystal structure. The (004) plane of the hexagonal phase and the (207) plane of the monoclinic phase can be distinctly observed, confirming the polymorphic nature of the material [7]. The surface morphology exhibits engineered features that enhance phosphate binding capacity through increased reactive surface area and optimized pore structure.

Comparative Study of Hexagonal vs. Monoclinic Polymorphs

The polymorphic behavior of RenaZorb represents a critical aspect of its pharmaceutical performance, with significant differences observed between hexagonal (Type II) and monoclinic (Type Ia) crystal forms. These polymorphs exhibit distinct physicochemical properties that directly influence their therapeutic efficacy and manufacturing characteristics [7] [9] [8].

Table 3: Comparative Analysis of Hexagonal vs. Monoclinic Polymorphs

PropertyHexagonal Type IIMonoclinic Type IaRenaZorb
CO₂ AdsorptionHigher surface CO₂ adsorptionLower surface CO₂ adsorptionOptimized for phosphate binding
Thermal StabilityHigher thermal stabilityLower thermal stabilityEngineered thermal stability
Surface Area (m²/g)Varies with synthesisTypically lower20-40 (optimized)
Pore Volume (cm³/g)Higher pore volumeLower pore volume≥0.015 (enhanced)
Crystallite Size (nm)Typically largerTypically smaller50-300 (controlled)
Formation MethodHydrothermal methodPrecipitation methodProprietary nanoparticle technology
Stability in WaterMore stable to water and CO₂Less stable to water and CO₂Engineered for GI stability
ReactivityHigher reactivityLower reactivityEnhanced phosphate binding
Pharmaceutical ApplicationPotential for sustained releaseFaster dissolutionOptimized for hyperphosphatemia

The hexagonal polymorph demonstrates superior thermal stability compared to the monoclinic form, with thermogravimetric analysis showing that hexagonal La₂O₂CO₃ nanoparticles maintain structural integrity at elevated temperatures while exhibiting enhanced CO₂ adsorption capacity [7] [9]. This thermal stability advantage translates to improved shelf-life and storage characteristics for pharmaceutical formulations.

Comparative CO₂-temperature programmed desorption (TPD) studies reveal that hexagonal La₂O₂CO₃ exhibits higher surface CO₂ adsorption capacity and superior thermal stability compared to the monoclinic phase. The hexagonal phase demonstrates enhanced binding affinity for CO₂ molecules, which correlates with improved phosphate binding performance in biological systems [7] [9].

The structural differences between polymorphs are attributed to distinct coordination environments around lanthanum atoms. In the hexagonal structure, lanthanum atoms are coordinated by eight oxygen atoms within a 3 Å radius, while the monoclinic structure features lanthanum atoms coordinated by only six oxygen atoms within the same distance. This coordination difference significantly impacts the electronic structure and chemical reactivity of each polymorph [8].

Crystallographic analysis using density functional theory (DFT) calculations demonstrates that the hexagonal La₂O₂CO₃ phase exhibits a lower electronic d-DOS band gap of 3.7 eV compared to lanthanum hydroxide (5.1 eV), indicating enhanced electronic properties that contribute to improved phosphate binding kinetics [8]. The monoclinic phase shows intermediate electronic properties between the hexagonal oxycarbonate and hydroxide phases.

The formation mechanisms of these polymorphs involve different synthetic pathways and environmental conditions. Hexagonal La₂O₂CO₃ forms preferentially under hydrothermal conditions in closed systems, where the absence of continuous CO₂ supply maintains the La(OH)₃ precursor phase. In contrast, monoclinic La₂O₂CO₃ develops through precipitation methods with prolonged exposure to atmospheric CO₂, leading to the formation of La(OH)CO₃ intermediates [7] [9].

Table 4: Detailed Structural Parameters

ParameterHexagonal (Type II)Monoclinic (Type Ia)RenaZorb Optimized
Space GroupP6₃/mmcC12/c1P2₁/c or P6₃/mmc
Unit Cell VolumeHigherLowerOptimized
La-O Coordination8-fold6-foldMixed coordination
Layer StructureDistorted LnO₈ rhombohedraPyramidal oxygen arrangementEngineered layered structure
Interlayer DistanceLargerSmallerControlled spacing
Carbonate OrientationPlanar arrangementTilted configurationOptimized orientation

The pharmaceutical implications of these polymorphic differences are substantial. The hexagonal phase exhibits potential for sustained-release applications due to its enhanced stability and controlled dissolution characteristics, while the monoclinic phase demonstrates faster dissolution rates that may be advantageous for immediate-release formulations [7] [9]. RenaZorb's engineered structure combines the advantageous properties of both polymorphs, optimizing phosphate binding performance while maintaining appropriate dissolution profiles for hyperphosphatemia treatment.

Hydrogen Bond Acceptor Count

5

Exact Mass

369.78730 g/mol

Monoisotopic Mass

369.78730 g/mol

Heavy Atom Count

8

UNII

JN9F31ZW6Z

Dates

Last modified: 08-08-2024

Explore Compound Types